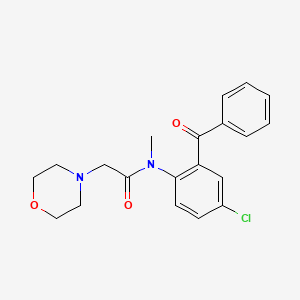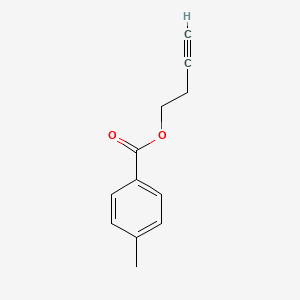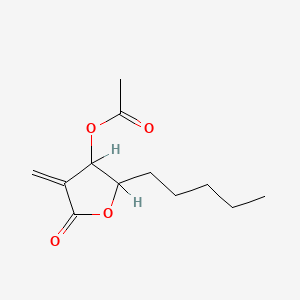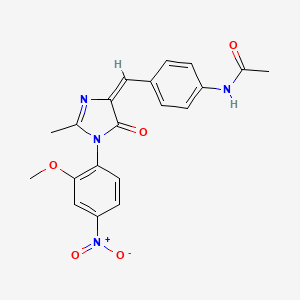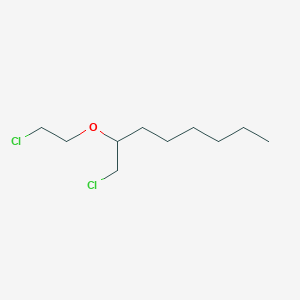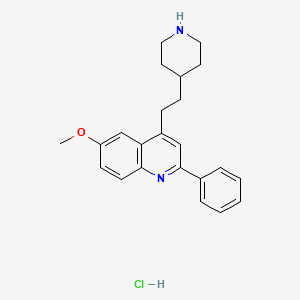
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride is a complex organic compound with a molecular formula of C23H26N2O·HCl. This compound is known for its unique structure, which includes a quinoline core substituted with methoxy, phenyl, and piperidinyl groups. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Piperidinyl Ethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methoxyquinoline: Lacks the phenyl and piperidinyl ethyl substitutions.
2-Phenylquinoline: Lacks the methoxy and piperidinyl ethyl substitutions.
4-(2-(4-Piperidinyl)ethyl)quinoline: Lacks the methoxy and phenyl substitutions.
Uniqueness
Quinoline, 6-methoxy-2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride is unique due to its combination of methoxy, phenyl, and piperidinyl ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
80221-73-4 |
|---|---|
Formule moléculaire |
C23H27ClN2O |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
6-methoxy-2-phenyl-4-(2-piperidin-4-ylethyl)quinoline;hydrochloride |
InChI |
InChI=1S/C23H26N2O.ClH/c1-26-20-9-10-22-21(16-20)19(8-7-17-11-13-24-14-12-17)15-23(25-22)18-5-3-2-4-6-18;/h2-6,9-10,15-17,24H,7-8,11-14H2,1H3;1H |
Clé InChI |
FWBXZHNJQMWYIZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(C=C2CCC3CCNCC3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




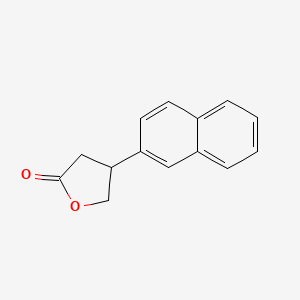
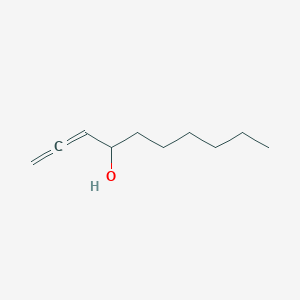
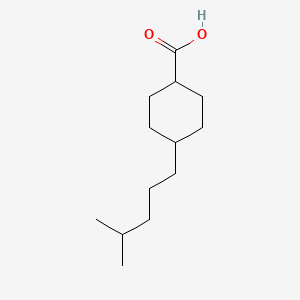

![N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide](/img/structure/B14433244.png)
